molecular formula C13H12ClN B15273298 N-[(3-chlorophenyl)methyl]aniline

N-[(3-chlorophenyl)methyl]aniline

Cat. No.: B15273298
M. Wt: 217.69 g/mol
InChI Key: NZAGCIXBVXNSST-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]aniline is a substituted benzyl aniline derivative characterized by a 3-chlorophenyl group attached to the methylene bridge of an aniline moiety (C₆H₅NH₂). Its molecular formula is C₁₃H₁₁ClN (MW: 216.69 g/mol). The compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of noncovalent inhibitors targeting enzymes like SARS-CoV-2 main protease (). Its reactivity stems from the electron-withdrawing chlorine substituent, which enhances electrophilic aromatic substitution and facilitates cross-coupling reactions.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]aniline

InChI

InChI=1S/C13H12ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2

InChI Key

NZAGCIXBVXNSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Anilines

Substituents on the benzyl group significantly influence physicochemical properties and applications. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties Reference
N-[(3-chlorophenyl)methyl]aniline 3-Cl C₁₃H₁₁ClN 216.69 Pharmaceutical intermediates, Suzuki couplings
N-[(3-nitrophenyl)methyl]aniline 3-NO₂ C₁₃H₁₁N₂O₂ 226.24 High polarity; intermediate in nitroarene synthesis
N-[(3-methylphenyl)methyl]aniline 3-CH₃ C₁₄H₁₅N 197.28 Electron-donating group; lower reactivity in cross-coupling
N-[(3-methoxyphenyl)methyl]aniline 3-OCH₃ C₁₄H₁₅NO 213.28 Enhanced solubility due to methoxy group

Key Findings :

  • Electronic Effects : The 3-Cl group (electron-withdrawing) increases electrophilicity, enabling efficient Suzuki-Miyaura couplings (e.g., 93% yield in ), whereas 3-CH₃ (electron-donating) reduces reactivity.
  • Solubility : Methoxy derivatives (e.g., 3-OCH₃) exhibit improved solubility in polar solvents compared to chloro or nitro analogs.
  • Synthetic Utility: Nitro-substituted analogs (e.g., 3-NO₂) are prone to reduction reactions, limiting their stability under reductive conditions.

Carbamate and Urea Derivatives

Compounds like chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) hydrolyze to release 3-chloroaniline, a structural analog of this compound.

Key Findings :

  • Chlorpropham : Metabolized by soil bacteria (e.g., Pseudomonas spp.) to 3-chloroaniline, which persists in crops like rice, raising food safety concerns.
  • Pharmaceutical Analogs: Complex derivatives like NF1442 (containing 3-chlorobenzyl and quinoline groups) exhibit potent SERCA1 inhibition, highlighting the importance of chloro-substituted benzyl motifs in drug design.

Heterocyclic Analogues

Compounds incorporating pyrazole, pyrimidine, or thienyl groups demonstrate divergent reactivity and biological activity.

Table 3: Heterocyclic Derivatives
Compound Name Heterocycle Key Applications Reference
N-[(3-chlorophenyl)methyl]-4-(1H-pyrazol-4-yl)aniline Pyrazole Antiviral agent synthesis
4-chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline Thienyl Material science intermediates

Key Findings :

  • Pyrazole Derivatives : Exhibit enhanced binding to viral proteases due to nitrogen-rich heterocycles.
  • Thienyl Analogs : Thiophene rings alter π-stacking interactions, impacting crystallinity and solubility.

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : The 3-Cl substituent in this compound causes deshielding of adjacent protons (δ 7.2–7.4 ppm), distinct from methoxy analogs (δ 6.8–7.1 ppm).
  • LCMS : Chlorinated derivatives show characteristic [M+H]⁺ peaks (e.g., m/z 311.10 for intermediates in ).

Biological Activity

N-[(3-chlorophenyl)methyl]aniline, a chlorinated aromatic amine, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and toxicological studies. This article explores the compound's biological activity, including its mechanisms of action, toxicity, and therapeutic potential, supported by case studies and relevant data.

  • Chemical Formula : C13H12ClN
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 10359-19-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Its chlorinated structure allows it to participate in electrophilic reactions, which can lead to modifications of proteins and nucleic acids, potentially resulting in cytotoxic effects.

Acute Toxicity

This compound exhibits significant toxicity when ingested or absorbed through the skin. The compound is classified under various hazard categories:

Hazard ClassClassification
Acute ToxicityCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ ToxicitySingle Exposure (STOT SE) Category 3

Symptoms of exposure may include skin and eye irritation, headache, dizziness, and methemoglobinemia, which can lead to cyanosis (blue discoloration of the skin due to lack of oxygen) .

Chronic Toxicity

Long-term exposure studies have shown that this compound can lead to hematological effects such as anemia and splenomegaly (enlargement of the spleen). A study involving oral gavage in rats indicated a no-observed-adverse-effect level (NOAEL) of 5 mg/kg-day and a lowest-observed-adverse-effect level (LOAEL) of 25 mg/kg-day for splenic and hematological effects .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A comparative study assessed the antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showing zones of inhibition that suggest potential therapeutic applications .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3
Standard Drug (Streptomycin)36.6 ± 0.3

Although the activity was lower than that of Streptomycin, these findings indicate that further exploration into the compound's derivatives may yield promising antimicrobial agents .

Case Studies

  • Carcinogenicity Studies : Investigations into the carcinogenic potential of this compound revealed mixed results. While some studies indicated a potential link to tumor formation in specific animal models, others did not establish a clear causal relationship .
  • Methemoglobinemia Induction : A significant body of research highlights the compound's ability to induce methemoglobinemia, particularly at higher doses. This condition results from the oxidation of hemoglobin, leading to impaired oxygen transport in the blood .

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